

Application Notes and Protocols for Pyrazinoindolone Synthesis via Cascade Addition-Cyclization Reactions

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Compound of Interest

Compound Name: 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one

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These application notes provide detailed protocols and supporting data for the synthesis of pyrazino[1,2-a]indol-1-one derivatives through efficient cascade addition-cyclization reactions. The methodologies outlined herein are suitable for the generation of diverse libraries of these heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and anti-infectious properties.

Introduction

Pyrazino[1,2-a]indol-1-ones are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery.^{[1][2]} Their rigid tricyclic core serves as a valuable scaffold for the development of novel therapeutic agents. Cascade reactions, which involve two or more transformations in a single synthetic operation without the isolation of intermediates, offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazinoindolones. This document details two robust cascade protocols for the synthesis of this important scaffold: a base-mediated intramolecular N-alkylation of Ugi adducts and a palladium-catalyzed intramolecular cyclization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various pyrazino[1,2-a]indol-1-one derivatives using the cascade reaction methodologies.

Table 1: Base-Mediated Cascade Cyclization of Ugi Adducts

Entry	Aldehyde	Aniline	Isocyanide	Product	Yield (%)
1	Cinnamaldehyde	2-Chloroaniline	tert-Butyl isocyanide	1-oxo-N-(tert-butyl)-2-(2-chlorophenyl)-4-styryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide	95
2	4-Chlorocinnamaldehyde	2-Chloroaniline	tert-Butyl isocyanide	N-(tert-butyl)-2-(2-chlorophenyl)-4-(4-chlorostyryl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide	92
3	4-Methoxycinnamaldehyde	2-Chloroaniline	tert-Butyl isocyanide	N-(tert-butyl)-2-(2-chlorophenyl)-4-(4-methoxystyryl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide	93
4	Cinnamaldehyde	2-Chloroaniline	Cyclohexyl isocyanide	N-cyclohexyl-2-(2-chlorophenyl)	96

				-1-oxo-4-	
				styryl-1,2,3,4-	
				tetrahydropyr	
				azino[1,2-	
				ajindole-3-	
				carboxamide	
5	Cinnamaldehy	2-	tert-Butyl	1-oxo-N-(tert-	
				butyl)-2-(o-	
	yde	Methylaniline	isocyanide	tolyl)-4-styryl-	94
				1,2,3,4-	
				tetrahydropyr	
				azino[1,2-	
				ajindole-3-	
				carboxamide	

Table 2: Palladium-Catalyzed Intramolecular Cyclization[2]

Entry	Substrate (N-allylindole)	Base	Additive	Product	Yield (%)
1	N-allyl-1H-indole-2-carboxamide	Na ₂ CO ₃	Tetrabutylammonium chloride	2,3-dihydropyrazino[1,2-a]indol-1(4H)-one	75
2	N-allyl-5-methoxy-1H-indole-2-carboxamide	Na ₂ CO ₃	Tetrabutylammonium chloride	8-methoxy-2,3-dihydropyrazino[1,2-a]indol-1(4H)-one	72
3	N-allyl-5-nitro-1H-indole-2-carboxamide	Na ₂ CO ₃	Tetrabutylammonium chloride	8-nitro-2,3-dihydropyrazino[1,2-a]indol-1(4H)-one	68

Experimental Protocols

Protocol 1: Base-Mediated Intramolecular N-Alkylation of Ugi Adducts for the Synthesis of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides[3]

This protocol describes a two-step, one-pot procedure involving an initial Ugi four-component condensation followed by a base-mediated intramolecular cyclization.

Materials:

- Substituted (E)-cinnamaldehyde (1.0 mmol)
- Substituted aniline (1.0 mmol)

- Indole-2-carboxylic acid (1.0 mmol)
- Isocyanide (1.0 mmol)
- Methanol (5 mL)
- Sodium carbonate (Na₂CO₃) (2.0 mmol)
- Dimethyl sulfoxide (DMSO) (5 mL)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:**Step 1: Ugi Four-Component Condensation**

- To a solution of the substituted (E)-cinnamaldehyde (1.0 mmol) and substituted aniline (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add indole-2-carboxylic acid (1.0 mmol).
- Stir the mixture at room temperature for 10 minutes.
- Add the isocyanide (1.0 mmol) to the reaction mixture.
- Continue stirring at room temperature for 24 hours.
- After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude Ugi adduct.

Step 2: Base-Mediated Intramolecular Cyclization

- To the crude Ugi adduct, add DMSO (5 mL) and sodium carbonate (2.0 mmol).
- Heat the reaction mixture to 100 °C and stir for the time indicated by TLC monitoring (typically 2-4 hours) until the starting material is consumed.

- Cool the reaction mixture to room temperature and add water (20 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivative.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of N-Allylindole-2-carboxamides[2]

This protocol outlines a palladium-catalyzed intramolecular aminopalladation and subsequent reductive elimination to form the pyrazinoindolone ring system.

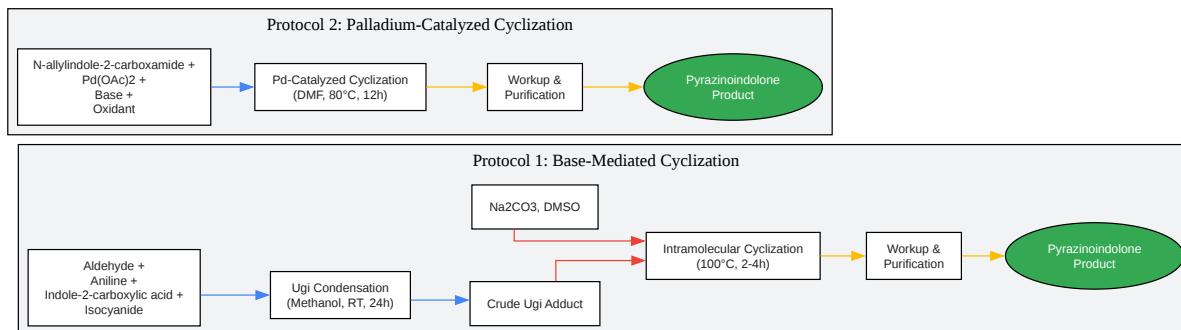
Materials:

- N-allyl-1H-indole-2-carboxamide derivative (1.0 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.05 mmol, 5 mol%)
- Sodium carbonate (Na_2CO_3) (2.0 mmol)
- Benzoquinone (1.2 mmol)
- Tetrabutylammonium chloride (1.0 mmol)
- Dimethylformamide (DMF) (5 mL)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

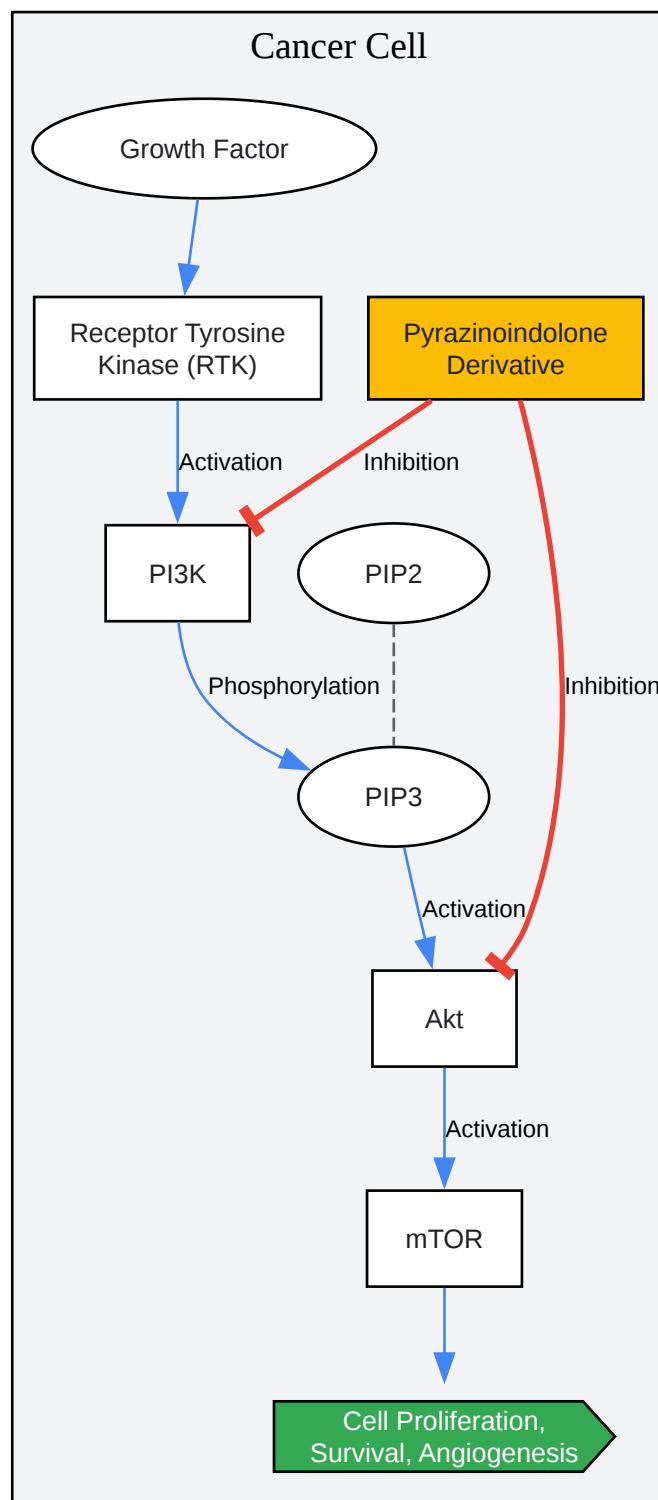
Procedure:

- To a sealed tube, add the N-allyl-1H-indole-2-carboxamide derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Na₂CO₃ (2.0 mmol), benzoquinone (1.2 mmol), and tetrabutylammonium chloride (1.0 mmol).
- Evacuate and backfill the tube with nitrogen.
- Add anhydrous DMF (5 mL) via syringe.
- Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
- Cool the reaction to room temperature and dilute with dichloromethane (20 mL).
- Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the pure pyrazino[1,2-a]indol-1(4H)-one product.

Mandatory Visualizations

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Caption: Experimental workflows for pyrazinoindolone synthesis.



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Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazinoindolones.

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References

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